2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride
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Overview
Description
2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride is a complex organic compound that features a unique combination of a fluoroimidazo[1,2-a]pyridine moiety and a benzene sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoroimidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and a fluorinated aldehyde. The resulting intermediate is then subjected to sulfonylation using benzene sulfonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a more oxidized form of the imidazo[1,2-a]pyridine core.
Scientific Research Applications
2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can serve as a probe to study biological pathways and enzyme interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or chemical resistance.
Mechanism of Action
The mechanism of action of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluoroimidazo[1,2-a]pyridine core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{6-chloroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride
- 2-{6-methylimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride
- 2-{6-bromoimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride
Uniqueness
2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C13H8F2N2O2S |
---|---|
Molecular Weight |
294.28 g/mol |
IUPAC Name |
2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8F2N2O2S/c14-9-5-6-13-16-11(8-17(13)7-9)10-3-1-2-4-12(10)20(15,18)19/h1-8H |
InChI Key |
JDKDBBIUAJKELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)F)S(=O)(=O)F |
Origin of Product |
United States |
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